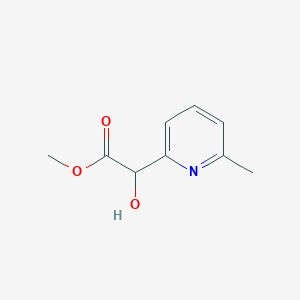

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

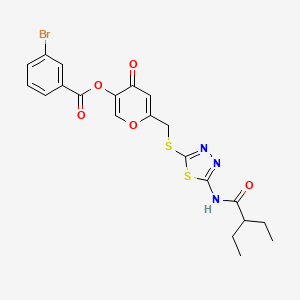

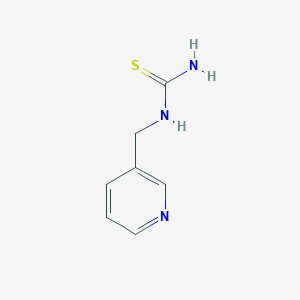

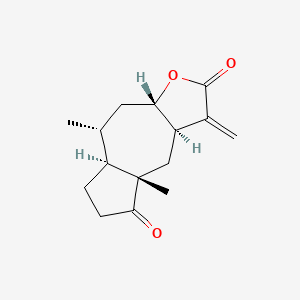

“Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1669439-28-4 . It has a molecular weight of 181.19 and its structure consists of a pyridine ring with a carboxyl group and a hydroxyl group attached to it.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Hydroxy-6-methylpyridine reacts with carboxylic acids RCOOH to give an equilibrium mixture of products . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c1-6-4-3-5-7 (10-6)8 (11)9 (12)13-2/h3-5,8,11H,1-2H3 . This indicates that the compound has a pyridine ring with a methyl group at the 6-position and a 2-hydroxy-2-acetate group .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Large-Scale Applications

An efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, highlighting methodologies that may be applicable to the synthesis of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate. This synthesis provides a high-yielding route suitable for large-scale applications, potentially paving the way for rapid access to heterocyclic analogues (Morgentin et al., 2009).

Green Synthesis of Heterocyclic Compounds

The synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives through a multi-component reaction in an ionic liquid has been reported. This green synthesis approach avoids the use of volatile organic solvents, and the ionic liquid can be readily reused without efficiency loss after simple treatment. Such methodologies may offer environmentally friendly alternatives for the synthesis of related compounds, including this compound (Shi et al., 2008).

Novel Domino Reactions

A novel domino reaction has been discovered that rapidly assembles salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, producing substituted 4-pyridinyl-2-amino-4H-chromenes. This process offers a fast, facile, and flexible way to new types of functionalized 2-amino-4H-chromene scaffolds, relevant for diverse biomedical applications. Such innovative reactions could be instrumental in synthesizing complex molecules, possibly including this compound or its derivatives (Elinson et al., 2017).

Metal Complex Synthesis

The synthesis of a sodium complex of a hexanuclear cobalt(II) hydroxypyridine derivative demonstrates the potential of this compound or similar compounds in forming metal complexes. Such complexes are of interest for their structural and possibly catalytic properties (Mcconnell et al., 1995).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-3-5-7(10-6)8(11)9(12)13-2/h3-5,8,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULIJHQJFIYSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)